molecular formula C20H13IN2O3 B5144898 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide

货号 B5144898
分子量: 456.2 g/mol
InChI 键: WDJPBAPWNLAULF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide, commonly known as BI-2536, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of Polo-like kinase 1 (PLK1), an enzyme that plays a crucial role in regulating cell division. BI-2536 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

作用机制

BI-2536 acts as a competitive inhibitor of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide, binding to the enzyme's ATP-binding site and preventing it from phosphorylating its substrate proteins. This leads to defects in mitotic spindle formation, chromosome alignment, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BI-2536 has been shown to have potent antiproliferative effects on cancer cells, both in vitro and in vivo. It also exhibits selectivity for this compound, with minimal off-target effects on other kinases. In addition, BI-2536 has been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents, making it a potentially valuable combination therapy.

实验室实验的优点和局限性

One of the main advantages of BI-2536 is its high potency and selectivity for N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide, which makes it a valuable tool for studying the role of this enzyme in cell division and cancer. However, its high cost and complex synthesis process can be a limitation for some labs. In addition, the potential for off-target effects and toxicity at high doses should be carefully considered in experimental design.

未来方向

There are several potential future directions for research on BI-2536. One area of interest is the development of combination therapies with other chemotherapeutic agents to enhance its efficacy. Another potential direction is the investigation of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide inhibitors as a therapeutic strategy for other diseases, such as Alzheimer's disease and viral infections. Finally, further research is needed to fully understand the mechanism of action of BI-2536 and its potential as a cancer therapy.

合成方法

The synthesis of BI-2536 involves several steps, starting with the reaction of 2-iodobenzoic acid with 4-hydroxy-3-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2-amino-5-methylbenzamide to yield BI-2536. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity.

科学研究应用

BI-2536 has been widely used in scientific research to study the role of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide in cell division and cancer. This compound is a key regulator of mitosis, and its overexpression has been linked to various types of cancer. BI-2536 has been shown to inhibit this compound activity, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for cancer therapy.

属性

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2O3/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-17(24)14(11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJPBAPWNLAULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。